molecular formula C17H17NO B230524 1-Benzyl-3,3-dimethylindoline-2-one

1-Benzyl-3,3-dimethylindoline-2-one

Cat. No. B230524
M. Wt: 251.32 g/mol
InChI Key: WWYLREXTPAWMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3,3-dimethylindoline-2-one, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBI belongs to the class of indoline derivatives and has a unique structure that makes it a promising candidate for various applications.

Scientific Research Applications

1-Benzyl-3,3-dimethylindoline-2-one has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and as a fluorescent probe in biological imaging. 1-Benzyl-3,3-dimethylindoline-2-one exhibits excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. It has also been used as a fluorescent probe for imaging of lipid droplets in living cells.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one is not yet fully understood. However, it is known that 1-Benzyl-3,3-dimethylindoline-2-one can undergo reversible oxidation and reduction reactions, which makes it a suitable candidate for use in redox-active materials. 1-Benzyl-3,3-dimethylindoline-2-one can also act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and transfers them to the electrode.
Biochemical and Physiological Effects
1-Benzyl-3,3-dimethylindoline-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity levels in vitro, which makes it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-3,3-dimethylindoline-2-one in lab experiments is its ease of synthesis and purification. 1-Benzyl-3,3-dimethylindoline-2-one can be synthesized using simple and readily available reagents, and its purity can be confirmed using various analytical techniques. However, one of the main limitations of using 1-Benzyl-3,3-dimethylindoline-2-one is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for research on 1-Benzyl-3,3-dimethylindoline-2-one. One of the most promising areas of research is its use in organic electronics, particularly in the development of high-performance organic solar cells. Another area of research is its use as a fluorescent probe in biological imaging, where it can be used to visualize lipid droplets in living cells. Additionally, further studies are needed to understand the mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one and its potential biochemical and physiological effects.

properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-benzyl-3,3-dimethylindol-2-one

InChI

InChI=1S/C17H17NO/c1-17(2)14-10-6-7-11-15(14)18(16(17)19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3

InChI Key

WWYLREXTPAWMGN-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,3-Dimethyl-1,3-dihydro-indol-2-one (5.5 g, 34 mmol) was dissolved in dimethylformamide (50 mL) and sodium hydride (1.4 g, 38 mmol) was added portionwise and the mixture was stirred 30 minutes then benzyl bromide (4.8 mL, 41 mmol) was added. The mixture was stirred 2 hours then quenched with saturated aqueous ammonium chloride, diluted with ether, washed with water, and saturated brine. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified via Isco chromatography (Redisep, silica, gradient 0-20% ethyl acetate in hexane) to afford 7.1 g (83%) of 1-benzyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three

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